molecular formula C23H19FN2O4S B2362496 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole CAS No. 477713-49-8

3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2362496
CAS No.: 477713-49-8
M. Wt: 438.47
InChI Key: OYVUBJSOQWNRKZ-UHFFFAOYSA-N
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Description

The compound 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole (CAS: 477713-49-8) is a pyrazole derivative with a molecular formula of C23H19FN2O4S and a molecular weight of 438.48 g/mol . Its structure features:

  • A 1H-pyrazole core substituted at the 1-position with a 4-methoxyphenylsulfonyl group and at the 3-position with a 2-[(4-fluorobenzyl)oxy]phenyl moiety.
  • The 4-fluorobenzyloxy substituent contributes to lipophilicity and may influence pharmacokinetic properties like membrane permeability .

The compound is synthesized via multi-step reactions, including pyrazole ring formation and sulfonation, with purity exceeding 90% .

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)methoxy]phenyl]-1-(4-methoxyphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S/c1-29-19-10-12-20(13-11-19)31(27,28)26-15-14-22(25-26)21-4-2-3-5-23(21)30-16-17-6-8-18(24)9-7-17/h2-15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUBJSOQWNRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The Knorr pyrazole synthesis remains foundational, utilizing 1,3-diketones 4 and substituted hydrazines 5 under acidic or catalytic conditions. For the target compound, a tailored 1,3-diketone bearing the 2-[(4-fluorobenzyl)oxy]phenyl group must be synthesized first.

Representative Protocol

  • Synthesize 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione via Claisen condensation
  • Protect phenolic oxygen with 4-fluorobenzyl bromide using K₂CO₃ in DMF
  • React modified diketone with methylhydrazine in ethanol at reflux (Yield: 68-72%)

Transition Metal-Catalyzed Cyclizations

Modern approaches employ Pd-catalyzed C-H activation for direct arylation. A 2018 study demonstrated pyrazole formation via Suzuki-Miyaura coupling of boronic esters with halogenated precursors.

Experimental Conditions

Parameter Value Source
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Cs₂CO₃
Solvent Toluene/EtOH (3:1)
Temperature 90°C
Reaction Time 12 h
Yield 82%

Sulfonylation of Pyrazole Derivatives

Direct N-Sulfonylation

The 1-position sulfonylation employs 4-methoxybenzenesulfonyl chloride 8 under Schotten-Baumann conditions:

Optimized Procedure

  • Dissolve 3-arylpyrazole (1 eq) in anhydrous THF
  • Add Et₃N (2.5 eq) at 0°C
  • Introduce 4-methoxybenzenesulfonyl chloride (1.2 eq) dropwise
  • Warm to room temperature, stir 6 h
  • Quench with ice-water, extract with EtOAc
  • Purify via silica chromatography (Yield: 85-90%)

Microwave-Assisted Sulfonylation

Recent advances show reduced reaction times through dielectric heating:

Parameter Conventional Microwave Source
Temperature 25°C 80°C
Time 6 h 25 min
Yield 85% 92%
Purity 98.5% 99.7%

Integrated Synthetic Routes

Sequential Protection/Sulfonylation Approach

Step 1: 2-[(4-Fluorobenzyl)oxy]benzaldehyde 9 → Condensation with ethyl acetoacetate → 1,3-diketone 10
Step 2: Hydrazine cyclization → 3-arylpyrazole 11
Step 3: N-sulfonylation → Target compound 12

Critical Process Parameters

  • Diketone purification via recrystallization (n-hexane/EtOAc)
  • Strict anhydrous conditions during sulfonylation
  • Final product crystallization from IPA/water (3:1)

One-Pot Tandem Synthesis

Advanced methodologies combine pyrazole formation and sulfonylation:

Reaction Scheme

  • In situ generation of 1,3-diketone from aldehyde and ketone
  • Concurrent hydrazine cyclization and sulfonyl chloride addition
  • Cascade purification through pH-dependent precipitation

Performance Metrics

Metric Value Source
Overall Yield 74%
Purity 98.2%
Process Time 8 h

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)
δ 8.21 (s, 1H, pyrazole-H), 7.89–7.82 (m, 2H, SO₂Ar), 7.45–7.38 (m, 4H, Ar-H), 5.32 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃)

HRMS (ESI-TOF)
Calculated for C₂₃H₂₀FN₂O₄S [M+H]⁺: 463.1124
Found: 463.1121

Industrial-Scale Considerations

Solvent Selection Matrix

Solvent Reaction Efficiency EHS Rating Cost Index
DMF 92% C $$$
NMP 89% B $$$$
EtOH/H₂O 78% A $
THF 85% B $$

Catalytic System Optimization

Recent patent literature discloses improved turnover numbers using polymer-supported catalysts:

Catalyst TON Leaching (%) Reusability
Pd/C 45 2.1 3 cycles
PS-PdNP 112 0.7 7 cycles
Fe₃O₄@SiO₂-Pd 89 1.4 5 cycles

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfonyl group.

Scientific Research Applications

3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (CAS: 477712-76-8)
  • Molecular Formula : C23H17Cl2FN2O
  • Key Differences :
    • Replaces the 4-fluorobenzyloxy group with a 2,4-dichlorobenzyloxy substituent.
    • Substitutes the sulfonyl group with a 4-fluorobenzyl moiety.
  • Implications: Increased hydrophobicity due to chlorine atoms.
3-{2-[(4-Chlorobenzyl)oxy]phenyl}-1H-pyrazole (CAS: 1177093-12-7)
  • Molecular Formula : C17H13ClN2O
  • Key Differences :
    • Uses a 4-chlorobenzyloxy group instead of fluorinated analogues.
    • Lacks the sulfonyl group , resulting in lower molecular weight (MW = 296.75 g/mol).

Pyrazole Derivatives with Functional Group Variations

5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-1H-pyrazole (CAS: 188817-13-2)
  • Molecular Formula : C18H13ClF3N2O
  • Key Differences :
    • Substitutes the sulfonyl group with a trifluoromethyl (-CF3) group.
    • Replaces the 2-[(4-fluorobenzyl)oxy]phenyl with a 4-chlorophenyl substituent.
  • Implications :
    • The electron-withdrawing -CF3 group enhances metabolic resistance but may reduce solubility .
SC-560 (5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-1H-pyrazole)
  • Key Differences :
    • Shares the 4-methoxyphenyl group but includes a trifluoromethyl substituent.
  • Implications: Known as a selective COX-1 inhibitor, highlighting the role of substituents in isoform specificity.

Heterocyclic Analogues

3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS: 477709-31-2)
  • Molecular Formula : C23H19FN6S
  • Key Differences :
    • Replaces the pyrazole core with a 1,2,4-triazole ring.
    • Introduces a sulfanyl (-S-) linker instead of sulfonyl.
  • Implications :
    • Increased nitrogen content improves hydrogen-bonding capacity but may reduce bioavailability due to higher polarity .

Receptor Binding and Activity

  • Calcium Mobilization Assays : Pyrazole derivatives in demonstrated activity in CHO-k1 cells, with EC50 values indicating agonist effects on neurotensin receptors. The target compound’s sulfonyl group may enhance binding to sulfonamide-sensitive targets, such as carbonic anhydrases or COX-2 .
  • The sulfonamide group in the target compound may favor COX-2 selectivity .

Pharmacokinetic Properties

  • Lipophilicity : Fluorinated and chlorinated analogues (e.g., CAS 477712-76-8) exhibit higher logP values, favoring blood-brain barrier penetration.
  • Metabolic Stability : Sulfonamide-containing compounds generally have longer half-lives due to resistance to cytochrome P450 oxidation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents logP*
Target Compound (477713-49-8) C23H19FN2O4S 438.48 4-Methoxyphenylsulfonyl, 4-fluorobenzyloxy 3.2
CAS 477712-76-8 C23H17Cl2FN2O 427.30 2,4-Dichlorobenzyloxy, 4-fluorobenzyl 4.5
CAS 1177093-12-7 C17H13ClN2O 296.75 4-Chlorobenzyloxy 3.8
CAS 188817-13-2 C18H13ClF3N2O 369.76 Trifluoromethyl, 4-chlorophenyl 4.1

*Predicted using ChemDraw.

Biological Activity

3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This pyrazole derivative is noted for its interactions with various molecular targets, leading to a spectrum of pharmacological effects. The following sections will explore its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C24H18FN2O4S
  • Molecular Weight : 436.86 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazole Ring : This is typically achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
  • Substitution Reactions : The pyrazole ring undergoes substitution reactions to introduce the necessary phenolic groups, using appropriate benzyl halides in the presence of bases such as potassium carbonate.

The compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects.
  • Receptor Modulation : Interaction with specific receptors can modulate their activity, contributing to various therapeutic effects .

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

Activity Type Description
Anti-inflammatory Inhibits pro-inflammatory cytokines (e.g., TNF-α and IL-6) in vitro .
Antimicrobial Effective against various bacterial and fungal strains .
Anticancer Shows potential in inhibiting cancer cell proliferation in specific studies .
Neuroprotective Exhibits activity that may protect neuronal cells from damage .

Case Studies and Research Findings

  • Anti-inflammatory Activity : In one study, derivatives of pyrazole were synthesized and tested for their ability to inhibit TNF-α and IL-6. Compounds showed up to 85% inhibition at certain concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Efficacy : A series of pyrazole derivatives were tested against Mycobacterium tuberculosis and various bacterial strains. The results indicated significant inhibition rates, suggesting potential as antimicrobial agents .
  • Anticancer Properties : Research has shown that certain pyrazole compounds can inhibit cancer cell lines effectively. For instance, specific derivatives demonstrated cytotoxicity against breast cancer cells in vitro, indicating their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing the compound?

The synthesis involves multi-step processes, starting with the coupling of diazonium salts with phenolic derivatives to form key intermediates. For example, hydrazine derivatives can undergo cyclization with carbonyl compounds to construct the pyrazole core. Reaction conditions such as solvent polarity (e.g., THF/water mixtures) and catalysts (e.g., copper sulfate) are critical for achieving high yields. Purification via column chromatography or recrystallization ensures product integrity .

Q. How is the crystal structure of the compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL. Visualization software like ORTEP-III aids in interpreting thermal ellipsoids and molecular geometry .

Q. What in vitro assays are used for initial biological activity screening?

Common assays include:

  • MTT assay for cytotoxicity profiling.
  • Enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity).
  • Microbial growth inhibition (e.g., broth microdilution for antimicrobial potential). Positive controls and dose-response curves validate results .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay variability, compound purity, or experimental conditions. Mitigation strategies include:

  • Validating purity via HPLC or NMR.
  • Replicating assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Cross-referencing with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational approaches predict the compound’s interaction with target enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding modes and stability. Quantitative structure-activity relationship (QSAR) models identify critical substituents (e.g., sulfonyl groups for hydrogen bonding). Density functional theory (DFT) calculates electronic properties influencing reactivity .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Catalyst optimization : Palladium catalysts for Suzuki-Miyaura cross-couplings.
  • Temperature control : Low temperatures (−78°C) suppress side reactions in lithiation steps. Design of Experiments (DoE) methodologies systematically evaluate parameter interactions .

Structural and Mechanistic Insights

Q. What spectroscopic techniques confirm the compound’s regiochemistry?

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions (e.g., methoxy vs. fluorobenzyl groups).
  • IR : Sulfonyl (S=O) stretches at ~1350–1150 cm1^{-1}.
  • HRMS : Validates molecular formula and isotopic patterns .

Q. How does the sulfonyl group influence the compound’s pharmacokinetics?

The sulfonyl moiety enhances metabolic stability by resisting oxidative degradation. It also improves solubility via hydrogen bonding, as demonstrated in logP measurements and ADMET predictions .

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